trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol: is a complex organic compound with the molecular formula C28H33NO2. It is known for its applications in biochemical and pharmaceutical research, particularly in the study of proteomics .
Preparation Methods
The synthesis of trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol involves several steps. One common method includes the reaction of 3-methoxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate. This intermediate is then reacted with N,N-dibenzylamine under specific conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but can include various substituted derivatives of the original compound .
Scientific Research Applications
trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry.
Biology: It is used in proteomics research to study protein interactions.
Industry: It is used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to them, thereby affecting various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol include:
- trans-2-[(N,N-Dibenzylamino)methyl]-1-(4-methoxyphenyl)cyclohexanol
- trans-2-[(N,N-Dibenzylamino)methyl]-1-(2-methoxyphenyl)cyclohexanol
These compounds share similar structures but differ in the position of the methoxy group on the phenyl ring. This difference can affect their chemical properties and biological activities, making this compound unique in its specific applications .
Properties
Molecular Formula |
C28H33NO2 |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(1R,2R)-2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C28H33NO2/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3/t26-,28+/m1/s1 |
InChI Key |
UUCCCVCIZKKOEK-IAPPQJPRSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@]2(CCCC[C@@H]2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.